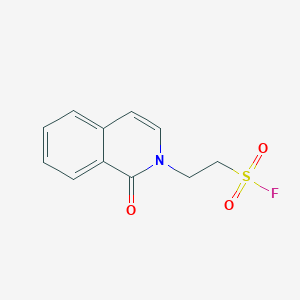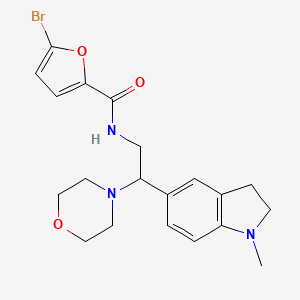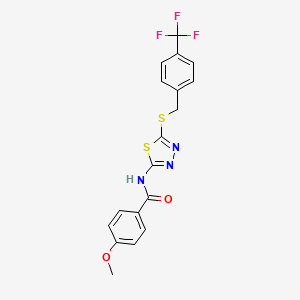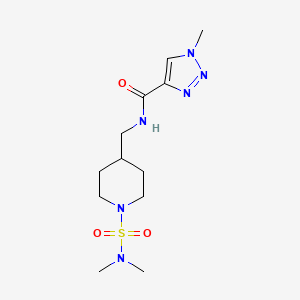
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is a chemical compound with the CAS Number: 663175-91-5 . It has a molecular weight of 331.26 . The IUPAC name for this compound is perfluorophenyl 1H-1lambda3-thiophene-2-sulfonate . It is typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H4F5O3S2/c11-5-6 (12)8 (14)10 (9 (15)7 (5)13)18-20 (16,17)4-2-1-3-19-4/h1-3,19H . This code provides a standard way to encode the molecular structure using text.It has a melting point of 90 - 92 degrees Celsius . The compound is solid in its physical form .
Applications De Recherche Scientifique
Synthesis and Derivatives
2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate serves as a precursor in the synthesis of various fluorinated compounds due to its unique reactivity and the electron-withdrawing nature of the pentafluorophenyl group. For instance, the compound has been involved in the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, highlighting its utility in introducing fluorine-containing, electron-withdrawing substituents into aromatic rings. These derivatives demonstrate enhanced activation towards nucleophilic attack, enabling the synthesis of N- and S-containing groups and heterocyclic chemistry applications (Sipyagin et al., 2004).
Electropolymerization and Sensing Applications
The reactivity of thiophenesulfonates, related to this compound, has been explored in the electropolymerization of conducting polymers. Sulfonated thiophenes have been synthesized and used to fabricate ion-selective electrodes (ISEs) sensitive to specific ions, such as Ag+. This showcases the role of thiophenesulfonates in the development of materials with potential applications in electrochemical sensors and devices (Mousavi et al., 2008).
Heterocyclic Chemistry
Thiophenesulfonates are also instrumental in heterocyclic chemistry, where they contribute to the synthesis of diverse thiophene derivatives. For example, 2,3-disubstituted thiophenes have been synthesized from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol, highlighting the versatility of thiophenesulfonates in synthesizing compounds with potential applications in organic electronics and materials science (Selvi et al., 2015).
Photophysical and Luminescent Properties
The study of 2,5-bis(pentafluorophenylethynyl)thiophenes has contributed to understanding the photophysical properties of fluorinated thiophenes. These compounds exhibit shifts in absorption and emission maxima due to electron-donating and withdrawing substituents, offering insights into the design of materials for optoelectronic applications (Siddle et al., 2007).
Ionic Transport and Polymer Chemistry
The synthesis and ionic transport properties of sulfonated ring-opened polynorbornene-based copolymers demonstrate the integration of fluorinated thiophenesulfonates into polymer chemistry. These materials exhibit potential for ionic separation applications, highlighting the broad applicability of thiophenesulfonates in creating functional materials for energy and environmental technologies (Santiago et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSXUOCIXWUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)
![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)


![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)


![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)
